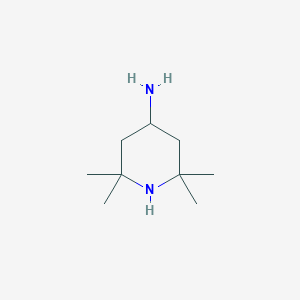

4-アミノ-2,2,6,6-テトラメチルピペリジン

概要

説明

4-Amino-2,2,6,6-tetramethylpiperidine (4-ATMP) is an organic compound that has a wide range of applications in scientific research. It is a chiral molecule, meaning that it has two distinct forms, and can be used to study the effects of chirality in a variety of contexts. 4-ATMP is also used as a reagent in organic synthesis, and has been found to be a useful tool in biochemical and physiological studies. In

科学的研究の応用

紙の遺産物の保存

ATMPは、紙の遺産物の保存における抗酸化剤として利用されてきました。これは、脱酸剤(通常はマグネシウム)とヘキサメチルジシロキサン(HMDSO)などの溶媒を含む修飾システムの一部です。 このシステムは、酸性紙を安定化するために適用され、酸の中和と酸化劣化の抑制を確実に行い、文化的遺産資料の長寿命化に不可欠です .

ポリマー安定化における抗酸化剤

ポリマー化学の分野では、ATMPはポリアミドの光および熱安定性を強化するための添加剤として機能します。 ATMPなどのヒンダードピペリジンアミンは、UV光や高温への暴露によって引き起こされる劣化に対してポリマーを安定化させる能力で知られています .

繊維反応性黄変防止剤

ATMPは、過酸化物漂白パルプの部分的な輝度安定化のための繊維反応性黄変防止剤として使用されます。 この用途は、紙製品の白さと輝度を維持することが不可欠な製紙業界で重要です .

油の熱安定性のための反応物

この化合物は、大豆油やひまわり油などの植物油の熱安定性を高めるための反応物としても使用されます。 この用途は、油の安定性が保存期間と栄養品質の両方に影響を与える食品業界で特に関連しています .

IR検出可能な金属-カルボニルトレーサー

ATMP誘導体は、アミノ機能のためのIR検出可能な金属-カルボニルトレーサーとして使用するために合成されています。 これらのトレーサーは、鋭く強い吸収帯と熱安定性があるため、アミノ酸の標識とその相互作用の研究に役立ちます.

金属アミド塩基の調製

有機合成では、ATMPは、金属アミド塩基を調製するために使用されるヒンダード塩基です。 これらの塩基は、さまざまな合成経路の中間体であるシリルケテンアセタールの生成など、選択的な反応に不可欠です .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Target of Action

4-Amino-2,2,6,6-tetramethylpiperidine, also known as Triacetonediamine or TAD , is primarily used in organic synthesis . It is a hindered secondary amine and serves as a monomer for certain hindered amine light stabilizers .

Mode of Action

The compound is known to participate in various reactions. For instance, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals . It also plays a role in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid .

Biochemical Pathways

Its role in the oxidation of alcohols suggests that it may be involved in metabolic pathways related to alcohol metabolism .

Result of Action

The primary result of the action of 4-Amino-2,2,6,6-tetramethylpiperidine is the synthesis of other compounds. For example, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals . It also plays a role in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid .

Action Environment

The action of 4-Amino-2,2,6,6-tetramethylpiperidine can be influenced by various environmental factors. For instance, it should be stored below +30°C . It is also classified as combustible and corrosive, suggesting that it should be handled with care to ensure safety . Furthermore, it is harmful to aquatic life with long-lasting effects, indicating that its release into the environment should be avoided .

生化学分析

Biochemical Properties

It is known to be used in chemistry as a hindered base . It is also used as an additive for light and heat stability of polyamide 6 containing hindered piperidine amines and tertiary amines .

Cellular Effects

It is known that the compound can influence cell function through its role in organic synthesis reactions .

Molecular Mechanism

It is known to participate in the reductive amination of the corresponding ketone, where the chlorine atom is replaced with an amino group .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 198-200°C, a melting point of 12-15°C, and a density of 0.895 g/cm3 .

Dosage Effects in Animal Models

It is known that the compound has a median lethal dose (LD50) of 1000 mg/kg in rats .

Metabolic Pathways

It is known that the compound is involved in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis .

特性

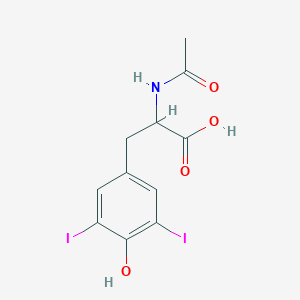

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVFPPFZRRKJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044388 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

36768-62-4 | |

| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36768-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036768624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36768-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETF220Q65R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-amino-2,2,6,6-tetramethylpiperidine?

A1: The molecular formula is C9H20N2, and its molecular weight is 156.27 g/mol.

Q2: How is the structure of 4-amino-2,2,6,6-tetramethylpiperidine confirmed?

A2: Techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and Electron Spin Resonance (ESR) are commonly employed for structural analysis. []

Q3: Is 4-amino-2,2,6,6-tetramethylpiperidine stable under various conditions?

A3: Studies show 4-amino-2,2,6,6-tetramethylpiperidine exhibits good stability in different solvents and at varying pH levels. [, , ]

Q4: What materials is 4-amino-2,2,6,6-tetramethylpiperidine compatible with?

A4: It demonstrates compatibility with a wide range of polymers, including polypropylene, polystyrene, polyethylene, and poly(acrylic acid). [, , ]

Q5: How does 4-amino-2,2,6,6-tetramethylpiperidine function as a stabilizer in polymers?

A5: It acts as a hindered amine light stabilizer (HALS) by scavenging free radicals generated during polymer degradation, thus increasing their lifespan. [, , ]

Q6: Can 4-amino-2,2,6,6-tetramethylpiperidine be used as a probe in surface studies?

A6: Yes, its cationic form (Tempamine+) adsorbs onto negatively charged surfaces like hectorite, allowing researchers to study surface properties and molecular mobility using ESR. [, ]

Q7: How does 4-amino-2,2,6,6-tetramethylpiperidine interact with quantum dots?

A7: Its derivative, 4-amino-TEMPO, effectively quenches the photoluminescence of CdSe and CdTe quantum dots, suggesting potential applications in sensing and imaging. [, ]

Q8: What is the role of 4-amino-2,2,6,6-tetramethylpiperidine in the synthesis of reactive dyes?

A8: It can be incorporated into reactive dyes, imparting them with bleach-resistant and anti-bacterial properties after treatment with hypochlorite. []

Q9: Does 4-amino-2,2,6,6-tetramethylpiperidine exhibit any catalytic properties?

A9: While not a catalyst itself, its derivative, 4-acetamido-2,2,6,6-tetramethyl-1-piperidinyloxyl, is a known catalyst for the selective oxidation of alcohols. []

Q10: Are there any computational studies on 4-amino-2,2,6,6-tetramethylpiperidine?

A10: Yes, DFT calculations have been used to understand its conformational behavior, magnetic properties, and interactions with solvents and other molecules. [, ]

Q11: How does the structure of 4-amino-2,2,6,6-tetramethylpiperidine affect its properties?

A11: The presence of the amino group allows for various chemical modifications, leading to derivatives with altered reactivity, solubility, and biological activity. [, , ]

Q12: What are the typical formulation strategies for 4-amino-2,2,6,6-tetramethylpiperidine and its derivatives?

A12: They are often incorporated into polymers, coatings, or solutions depending on the desired application. Encapsulation techniques can further enhance stability and control release. [, , , ]

Q13: How is 4-amino-2,2,6,6-tetramethylpiperidine commonly detected and quantified?

A13: Common techniques include ESR spectroscopy, UV-Vis spectroscopy, TLC, and various chromatographic methods coupled with suitable detectors. [, , , ]

Q14: Is there any research on the environmental impact of 4-amino-2,2,6,6-tetramethylpiperidine?

A14: While limited information is available, research suggests some derivatives can impact aquatic life. Proper waste management and exploration of biodegradable alternatives are crucial. []

Q15: What is the historical context of research on 4-amino-2,2,6,6-tetramethylpiperidine?

A15: Research on this compound and its derivatives gained momentum in the latter half of the 20th century, driven by its applications in polymer stabilization and as spin probes. [, , , ]

Q16: What are the future directions for research on 4-amino-2,2,6,6-tetramethylpiperidine?

A16: Developing environmentally friendly derivatives, exploring novel applications in nanotechnology and biomedicine, and understanding its long-term biological effects are key areas of interest. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

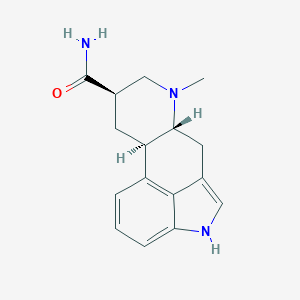

![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)